2-(Trifluoromethyl)naphthalene-4-methanol
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Overview
Description
2-(Trifluoromethyl)naphthalene-4-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-4-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require the use of a solvent like dimethyl sulfoxide or acetonitrile and may be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated naphthalene derivatives with various functional groups, such as aldehydes, carboxylic acids, and substituted naphthalenes .
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)naphthalene-4-methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)naphthalene
- 2-(Trifluoromethyl)phenol
- 4-Methyl-2-(trifluoromethyl)benzoic acid
Uniqueness
2-(Trifluoromethyl)naphthalene-4-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups on the naphthalene ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H9F3O |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
[3-(trifluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-6,16H,7H2 |
InChI Key |
FDEPNRJVWRAFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)C(F)(F)F |
Origin of Product |
United States |
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